2-Ethyloctanoic acid

概要

説明

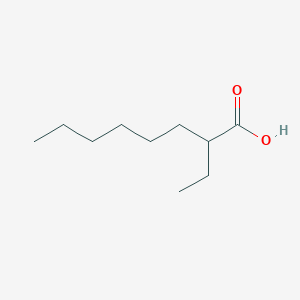

2-Ethyloctanoic acid is a carboxylic acid with the molecular formula C10H20O2. It is a colorless liquid with a mild odor and is known for its applications in various chemical syntheses and industrial processes. This compound is structurally characterized by an ethyl group attached to the second carbon of an octanoic acid chain.

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethyloctanoic acid can be synthesized through several methods:

Oxidation of 2-ethyloctanol: This method involves the oxidation of 2-ethyloctanol using oxidizing agents such as potassium permanganate or chromium trioxide in the presence of sulfuric acid.

Hydrolysis of 2-ethyloctanoyl chloride: This method involves the hydrolysis of 2-ethyloctanoyl chloride in the presence of water or a dilute acid.

Industrial Production Methods:

Catalytic Dehydrogenation: In an industrial setting, this compound can be produced by the catalytic dehydrogenation of 2-ethyloctanol using catalysts such as copper chromite at elevated temperatures.

Ester Hydrolysis: Another industrial method involves the hydrolysis of 2-ethyloctanoate esters using acidic or basic catalysts.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to 2-ethyloctanol using reducing agents like lithium aluminum hydride.

Esterification: This compound can react with alcohols in the presence of acidic catalysts to form esters.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Sulfuric acid, hydrochloric acid, copper chromite.

Major Products Formed:

Ketones and Aldehydes: Formed through oxidation.

2-Ethyloctanol: Formed through reduction.

Esters: Formed through esterification with alcohols.

科学的研究の応用

2-Ethyloctanoic acid has diverse applications in scientific research:

作用機序

The mechanism of action of 2-ethyloctanoic acid involves its interaction with various molecular targets and pathways:

類似化合物との比較

2-Ethylhexanoic acid: Similar in structure but with a shorter carbon chain.

4-Ethyloctanoic acid: An isomer with the ethyl group attached to the fourth carbon.

2-Methyloctanoic acid: Similar but with a methyl group instead of an ethyl group.

Uniqueness:

Position of Substitution: The position of the ethyl group on the second carbon influences its reactivity and interaction with other molecules.

生物活性

2-Ethyloctanoic acid (2-EHA), also known as 2-ethylhexanoic acid, is a branched-chain fatty acid with the chemical formula C10H20O2 and a molecular weight of 172.27 g/mol. It is primarily used as a chemical intermediate in various industrial applications, including the production of plasticizers, lubricants, and surfactants. This article explores the biological activity of 2-EHA, focusing on its toxicity, environmental impact, and potential health effects.

2-EHA is a chiral molecule, meaning it has two enantiomers that may exhibit different biological activities. The compound has a pKa of approximately 4.82, indicating that it exists predominantly in an ionized form at physiological pH levels . Its log Kow value of approximately 2.6 suggests moderate lipophilicity, which influences its bioavailability and distribution in biological systems .

Acute and Chronic Toxicity

The toxicity of 2-EHA has been assessed through various studies. Acute toxicity data indicate that it is moderately toxic to aquatic organisms, with LC50 values ranging between 1.0 mg/L and 100 mg/L . Chronic exposure studies have revealed potential developmental toxicity in experimental animals, with effects observed on liver function and body weight gain following repeated doses .

Table 1: Toxicity Data for 2-EHA

| Endpoint | Value | Reference |

|---|---|---|

| Acute LC50 (fish) | >1.0 mg/L | |

| Chronic EC50 (aquatic invertebrates) | <100 mg/L | |

| Developmental toxicity (rats) | Observed effects | |

| Liver toxicity (rats) | Significant changes |

Environmental Impact

2-EHA biodegrades rapidly in the environment, reducing its potential for bioaccumulation in aquatic organisms . Models predict that the environmental concentrations of 2-EHA are generally below the no-effect concentration for sensitive aquatic species, indicating a low ecological risk associated with its release into water systems .

Exposure Routes

Human exposure to 2-EHA can occur through various pathways including inhalation, dermal contact, and ingestion via contaminated food or consumer products . The compound is utilized in cosmetics as an emollient and in industrial applications such as automotive coolants and coatings .

Case Studies

A series of blinded case studies were conducted to assess the safety profile of products containing 2-EHA. These studies indicated that while some individuals may experience skin irritation or sensitization upon exposure, the overall incidence of adverse effects was low when used within recommended concentrations .

Table 2: Summary of Case Studies on Human Exposure to 2-EHA

Regulatory Status

Regulatory assessments have classified 2-EHA as a high-priority substance for health assessment due to its potential developmental toxicity. However, its ecological hazard is considered low based on current exposure estimates and environmental monitoring data .

特性

IUPAC Name |

2-ethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-7-8-9(4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUXSGAKEXSNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881259 | |

| Record name | 2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25234-25-7 | |

| Record name | 2-Ethyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyloctanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QX9ZBD73X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any other byproducts formed alongside 2-ethyloctanoic acid during this reaction?

A1: Yes, the research specifically mentions the formation of other branched carboxylic acids like 2-ethylbutyric acid. Additionally, the reaction also yields neutral substances, primarily identified as phthalates and oxolanedione derivatives. [] This highlights the complex nature of radical reactions and the potential for multiple product formations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。